Lipophilicity Advantage: LogP Elevation vs. Unsubstituted 3,4-Dihydroquinazoline
6-Methyl-1,4-dihydroquinazoline exhibits a computed LogP of 1.52, which is 0.31 log units higher than that of the unsubstituted 3,4-dihydroquinazoline core (LogP = 1.21) . This increase in lipophilicity is attributable to the electron-donating methyl group at the 6-position, while the topological polar surface area remains identical at 24.39 Ų for both compounds . The higher LogP predicts enhanced passive membrane permeability relative to the unsubstituted analog, a parameter directly relevant to cell-based assay design and lead optimization campaigns.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.52 (6-methyl-1,4-dihydroquinazoline, C9H10N2, MW 146.19) |
| Comparator Or Baseline | LogP = 1.21 (3,4-dihydroquinazoline, C8H8N2, MW 132.16) |
| Quantified Difference | ΔLogP = +0.31 (26% increase in predicted lipophilicity) |
| Conditions | Computed values from Chemsrc database; both compounds share identical PSA of 24.39 Ų |
Why This Matters
A 0.31 LogP increase translates to approximately 2-fold higher predicted octanol-water partitioning, meaning the 6-methyl derivative will distribute into lipid bilayers more readily than the unsubstituted core—an essential consideration for cell-permeability-dependent assays and structure-activity relationship (SAR) studies where membrane penetration is a key variable.
